molecular formula C21H17N3O6S B2798349 Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate CAS No. 921560-47-6

Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate

カタログ番号: B2798349
CAS番号: 921560-47-6
分子量: 439.44
InChIキー: HAFRFGQXTGUAEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is a thiazole-based compound featuring a benzodioxole moiety and an acetamido-benzoate ester backbone. Its structure integrates a thiazol-4-yl ring linked to a benzo[d][1,3]dioxole group via a carboxamido bridge, with additional acetamido and methyl ester functionalities.

特性

IUPAC Name

methyl 4-[[2-[2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-28-20(27)12-2-5-14(6-3-12)22-18(25)9-15-10-31-21(23-15)24-19(26)13-4-7-16-17(8-13)30-11-29-16/h2-8,10H,9,11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRFGQXTGUAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

The thiazole ring in Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules. The benzo[d][1,3]dioxole subunit is also known to bind to metal ions in metal-organic frameworks.

Cellular Effects

. For instance, certain N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have shown potent activities against HeLa and A549 cell lines.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is not yet fully elucidated. Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, and antimicrobial agents, among others. They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Temporal Effects in Laboratory Settings

The stability and degradation of Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate over time in laboratory settings have not been reported in the literature. The thermal decomposition behavior of similar compounds has been studied using thermogravimetric analysis.

Metabolic Pathways

The specific metabolic pathways that Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is involved in are not yet known. Thiazole derivatives are known to interact with various enzymes and cofactors.

生物活性

Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H25N3O6SC_{23}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 471.53 g/mol. The structure features a benzo[d][1,3]dioxole core linked to a thiazole ring through an acetamido group, which is critical for its biological activity.

Anticancer Properties

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study : A study involving similar compounds demonstrated that they inhibited the growth of breast cancer cells by modulating the expression of key apoptotic proteins .

Antimicrobial Activity

Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro tests showed that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The benzo[d][1,3]dioxole moiety is believed to enhance binding affinity to these targets, while the thiazole and acetamido groups may influence selectivity and potency.

  • Proposed Mechanisms :
    • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell metabolism.
    • Receptor Modulation : The compound might modulate receptor activity linked to apoptosis and cell survival pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of breast cancer cell growth
AntimicrobialInhibition of Staphylococcus aureus
Inhibition of Escherichia coli

類似化合物との比較

Thiazolidinone-Based Analogs (Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]benzoates)

Key Differences :

  • Core Structure: Unlike the target compound, these analogs (e.g., 4a-j from ) contain a thiazolidinone ring (4-oxothiazolidin-5-ylidene) instead of a thiazol-4-yl group.
  • Substituents : The benzamido group replaces the benzodioxole-carboxamido moiety, and the ester group is ethyl rather than methyl.
  • Synthesis : Prepared via reaction of ethyl 4-(3-aroylthioureido)benzoates with dimethyl acetylenedicarboxylate (DMAD), yielding products in a single-step precipitation (2–3 hours) .

Table 1: Comparison with Thiazolidinone Analogs

Compound Name Core Structure Key Substituents Yield (%) Synthesis Time
Target Compound Thiazol-4-yl Benzo[d][1,3]dioxole N/A Not specified
Ethyl 4-[2-Benzamido...]benzoates Thiazolidinone Benzamido, ethyl ester ~70–90* 2–3 hours

*Estimated from precipitation method in .

Piperazinyl-Thiazole Derivatives (Ethyl 2-(4-((2-(4-Ureido Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetates)

Key Differences :

  • Functional Groups : Compounds 10d–f () incorporate a piperazinyl-acetate group and trifluoromethyl/chlorophenyl-ureido substituents, unlike the benzodioxole and acetamido groups in the target compound.
  • Synthetic Efficiency : Yields exceed 89%, indicating robust synthetic routes for piperazinyl-thiazole systems .

Table 2: Piperazinyl-Thiazole Derivatives

Compound ID Key Substituents Molecular Weight ([M+H]+) Yield (%)
10d Trifluoromethylphenyl-ureido 548.2 93.4
10e 3-Trifluoromethylphenyl-ureido 548.2 92.0
10f 3-Chlorophenyl-ureido 514.2 89.1

Benzo[d][1,3]dioxole-Containing Analogs (Compound 96)

Key Similarities :

  • Benzodioxole Moiety : Compound 96 () shares the benzo[d][1,3]dioxol-5-yl group but links it to a cyclopropane-carboxamido-thiazole system instead of an acetamido-thiazol-4-yl backbone.
  • Synthesis: Prepared via coupling of methyl 4-(2-amino-thiazol-4-yl)benzoate with benzo[d][1,3]dioxol-5-ylcyclopropanecarboxylic acid, yielding 25%—significantly lower than piperazinyl-thiazole derivatives .

Table 3: Benzo[d][1,3]dioxole Derivatives

Compound Name Substituents Yield (%) Key Structural Feature
Target Acetamido, methyl ester N/A Thiazol-4-yl, benzodioxole
96 Cyclopropane-carboxamido, methylthio 25 Cyclopropane, methylthio-benzoyl

Thiazole-Benzoic Acid Derivatives (2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid)

Key Differences :

  • Functionality : These derivatives () lack the benzodioxole and acetamido groups, instead featuring methyl-thiazole and benzoic acid moieties.
  • Physicochemical Properties : Higher melting points (139.5–140°C) and 97% purity, suggesting greater crystallinity compared to the target compound (data unavailable) .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with precursors like benzo[d][1,3]dioxole-5-carboxylic acid and thiazole derivatives. Key steps include:

  • Coupling Reactions : Use coupling agents (e.g., EDC/HOBt) to form amide bonds between the benzodioxole and thiazole moieties .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction efficiency. Absolute ethanol is recommended for reflux steps .
  • Catalysts : Acidic (glacial acetic acid) or basic conditions (triethylamine) drive specific steps, such as cyclization or substitution .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC and HPLC .

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms bond formation (e.g., amide peaks at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What initial biological assays are recommended to screen therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) with kinetic analysis .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ADF) .
  • Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to trace ambiguous signals .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .

Q. What strategies enhance bioactivity through thiazole ring modification?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., NO₂, Cl) at the thiazole C-5 position to improve receptor binding .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify substituents .
  • Reduction/Oxidation : Convert thioether groups to sulfones (oxidation) or amines (reduction) to modulate polarity .

Q. How to design in vivo studies for pharmacokinetics and toxicity evaluation?

  • Methodological Answer :

  • Animal Models : Administer the compound to rodents (oral/i.v.) and collect plasma/tissue samples at intervals .
  • Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS (LOQ ≤ 1 ng/mL) .
  • Toxicity Endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .

Q. What safety protocols are essential for laboratory handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。